N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide
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Overview
Description
N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research for its unique properties. NPPB is a piperidine derivative that has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide has been found to inhibit chloride channels by binding to a specific site on the channel protein. The binding of N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide to this site results in the inhibition of chloride ion transport across the cell membrane. N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide has also been found to inhibit other ion channels, including potassium channels and calcium channels.
Biochemical and Physiological Effects
N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the secretion of chloride ions in epithelial cells, which are important for the regulation of fluid and electrolyte balance in the body. N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide has also been found to inhibit smooth muscle contraction, which is important for the regulation of blood flow and airway function. Additionally, N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide has been found to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide has several advantages for lab experiments. It is a potent inhibitor of chloride channels and has been found to be effective in a range of cell types. N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide is also relatively stable and can be stored for long periods of time. However, there are also limitations to the use of N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide in lab experiments. It has been found to have off-target effects on other ion channels, which can complicate data interpretation. Additionally, N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide has been found to be toxic to some cell types at high concentrations.
Future Directions
There are several future directions for N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide research. One area of interest is the development of more selective inhibitors of chloride channels. Another area of interest is the investigation of the role of chloride channels in various disease states, including cystic fibrosis and hypertension. Additionally, N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide has been found to have anti-inflammatory and analgesic effects, and further research is needed to explore its potential therapeutic applications in these areas.
Synthesis Methods
The synthesis of N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide can be achieved through various methods, including the reaction of 4-aminobenzoic acid with 3-chloropropionyl chloride, followed by the reaction of the resulting acid chloride with N-(prop-2-enoyl) piperidine. Another method involves the reaction of 4-aminobenzoyl chloride with N-(prop-2-enoyl) piperidine, followed by the reaction of the resulting intermediate with sodium hydroxide.
Scientific Research Applications
N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide has been widely used in scientific research for its unique properties. It has been found to be a potent inhibitor of chloride channels, which are important for the regulation of ion transport across cell membranes. N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide has been used in studies on the regulation of chloride channels in various cell types, including epithelial cells, smooth muscle cells, and neurons.
properties
IUPAC Name |
N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-16(22)19-11-8-17(23)21-12-9-15(10-13-21)20-18(24)14-6-4-3-5-7-14/h2-7,15H,1,8-13H2,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQGYIIAIVJLAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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